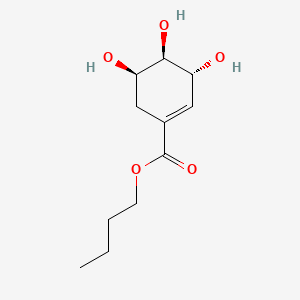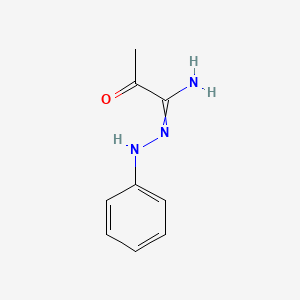
N'-anilino-2-oxopropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-anilino-2-oxopropanimidamide is an organic compound that belongs to the class of anilines. Anilines are aromatic amines derived from benzene, where one hydrogen atom is replaced by an amino group. This compound is characterized by the presence of an aniline group attached to a propanimidamide backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-2-oxopropanimidamide typically involves the reaction of aniline with a suitable precursor. One common method is the nitration-reduction pathway, where benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline is then reacted with a propanimidamide precursor under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of N’-anilino-2-oxopropanimidamide often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of transition-metal catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N’-anilino-2-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .
Applications De Recherche Scientifique
N’-anilino-2-oxopropanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-anilino-2-oxopropanimidamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-anilino-N’-(2-chlorophenyl)-2-oxopropanimidamide
- N-anilino-N’-(2,4-dichlorophenyl)-2-oxopropanimidamide
- N’-anilino-N-(4-methoxyanilino)-2-oxopropanimidamide
Uniqueness
N’-anilino-2-oxopropanimidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
N'-anilino-2-oxopropanimidamide |
InChI |
InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12) |
Clé InChI |
WFBLARNTYZWANF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NNC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


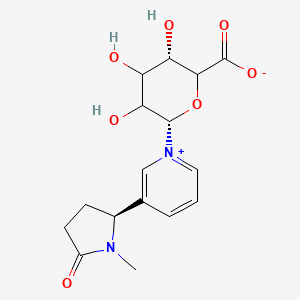
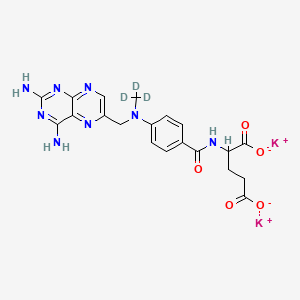
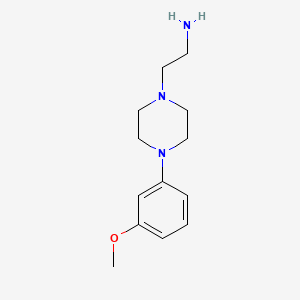
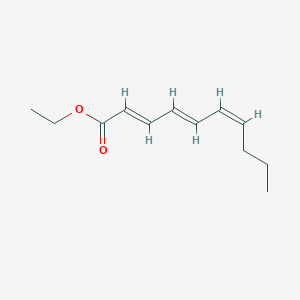
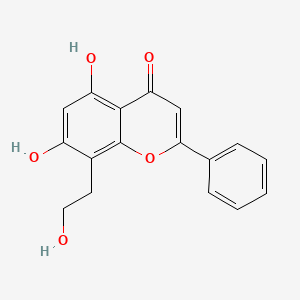
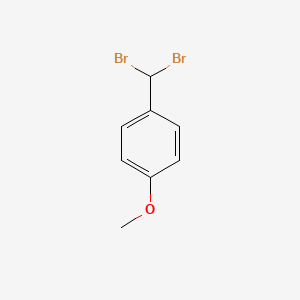
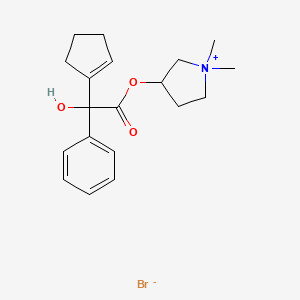
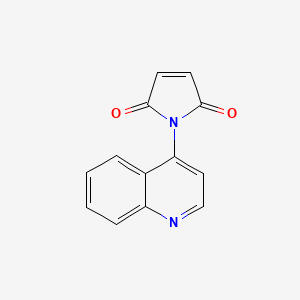
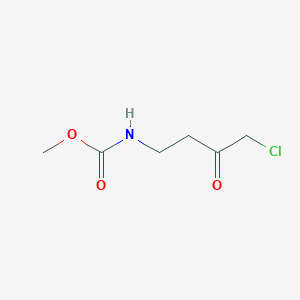
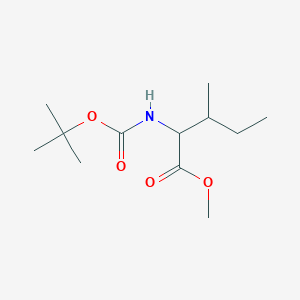
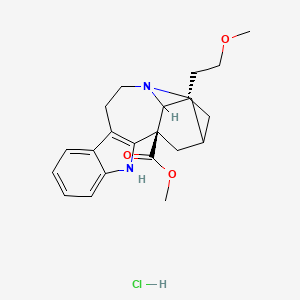
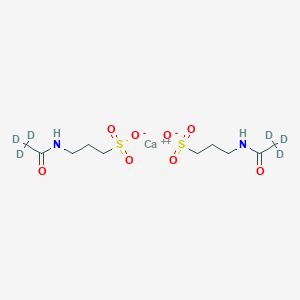
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
